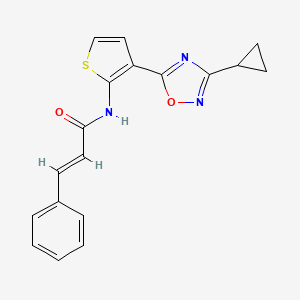
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, which is a part of the compound , has been achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Chemical Reactions Analysis
Oxadiazoles, including the 1,2,4-oxadiazole ring present in the compound, can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .
Scientific Research Applications
Anti-Infective Agents
The 1,2,4-oxadiazole ring is recognized for its anti-infective properties. Compounds containing this ring have been studied for their potential as antibacterial, antiviral, and anti-leishmanial agents . The presence of this ring in the compound suggests it could be explored for developing new anti-infective therapies, especially against resistant microorganisms.
Drug Discovery and Design
1,2,4-Oxadiazoles are essential motifs in drug discovery, present in many experimental and marketed drugs . The compound could serve as a scaffold for novel drug development, leveraging the bioisosteric properties of the oxadiazole ring to create new therapeutic agents.
Anti-Inflammatory and Analgesic Applications
Cinnamamide derivatives have exhibited anti-inflammatory and analgesic activities . This compound could be synthesized and tested for similar properties, potentially leading to new treatments for inflammatory conditions and pain management.
Anticancer Activity
Both oxadiazole and cinnamamide derivatives have shown promise in anticancer research. The compound could be investigated for its efficacy against various cancer cell lines, exploring its potential as an anticancer agent .
Antioxidant Properties
Cinnamamide derivatives have also demonstrated antioxidant activities . The compound could be assessed for its ability to scavenge free radicals, which is valuable in preventing oxidative stress-related diseases.
Enzyme Inhibition
The compound could be explored for its enzyme inhibitory activities, which is a crucial aspect of drug design. Cinnamamide derivatives have been associated with α-glucosidase inhibitory activities, suggesting potential applications in managing diabetes .
Mechanism of Action
While the specific mechanism of action for “N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide” is not mentioned in the search results, it’s worth noting that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Future Directions
Oxadiazoles, including the 1,2,4-oxadiazole ring present in the compound, have established their potential for a wide range of applications . They have been used in the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
(E)-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-15(9-6-12-4-2-1-3-5-12)19-18-14(10-11-24-18)17-20-16(21-23-17)13-7-8-13/h1-6,9-11,13H,7-8H2,(H,19,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKHOFJWYFLOIO-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

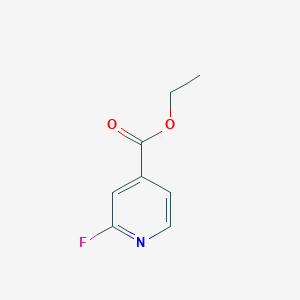
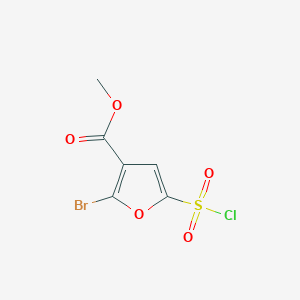
![N-(2,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2858228.png)

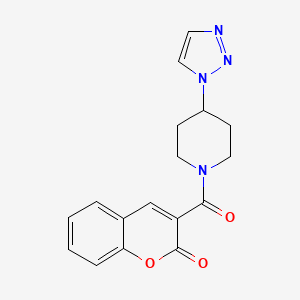
![5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2858232.png)

![6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2858236.png)
![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)
![N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2858239.png)

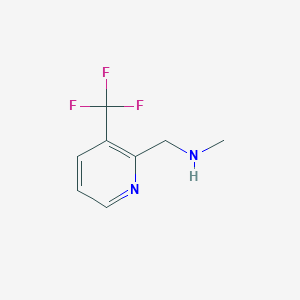
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2858242.png)
